Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate
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Overview
Description
Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate is an organic compound with a complex structure that includes a pyrrolidine ring and a valerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolidine derivative with a valerate ester under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]pentanoate
- Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]butanoate
Uniqueness
Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate is unique due to its specific structure, which includes a pyrrolidine ring and a valerate ester. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-18(21)7-5-6-17(20)16-10-8-15(9-11-16)14-19-12-3-4-13-19/h3-4,8-11H,2,5-7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLFRDSHUDTULS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643062 |
Source
|
Record name | Ethyl 5-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-91-5 |
Source
|
Record name | Ethyl 5-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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